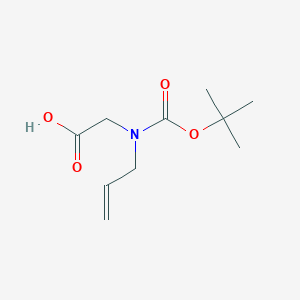

Boc-N-(Allyl)-Glycine

Vue d'ensemble

Description

Boc-N-(Allyl)-Glycine is a chemical compound with the CAS Number: 145618-68-4 . It has a molecular weight of 215.25 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis

Boc-N-(Allyl)-Glycine is a white powder . It has a melting point of 89-94°C . It should be stored at 0-8°C .Applications De Recherche Scientifique

Boc-N-(Allyl)-Glycine: A Comprehensive Analysis of Scientific Research Applications

Amidation Reactions: Boc-N-(Allyl)-Glycine is used in one-pot amidation reactions to efficiently convert protected amines into amides. This method is highly effective for the synthesis of amides, offering a promising approach for facile amidation .

Synthesis of Pharmacologically Active Compounds: It serves as a building block in the synthesis of decorated six-membered heterocycles, which are significant in pharmacology .

Enantioselective Synthesis: Lithiated N-Boc Allylic Amines derived from Boc-N-(Allyl)-Glycine can be used as asymmetric homoenolate equivalents, reacting with electrophiles to provide highly enantioenriched enecarbamates .

Deprotection of N-Boc Group: Boc-N-(Allyl)-Glycine can be involved in the mild deprotection of the N-Boc group from a diverse set of compounds using oxalyl chloride in methanol under room temperature conditions .

Mécanisme D'action

Target of Action

Boc-N-(Allyl)-Glycine is primarily used in the synthesis of amides . The primary targets of this compound are N-Alloc-, N-Boc-, and N-Cbz-protected amines . These protected amines are commonly used in organic synthesis to reduce the production of undesired side products .

Mode of Action

Boc-N-(Allyl)-Glycine interacts with its targets through a one-pot synthesis process . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway primarily affected by Boc-N-(Allyl)-Glycine is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Pharmacokinetics

It is known that the compound is used in the synthesis of amides, which are common in many drugs and biologically active compounds . The ADME properties of these compounds would depend on their specific structures and the conditions under which they are synthesized.

Result of Action

The result of Boc-N-(Allyl)-Glycine’s action is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action of Boc-N-(Allyl)-Glycine is influenced by the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which are used to generate isocyanate intermediates . The reaction takes place under mild conditions

Propriétés

IUPAC Name |

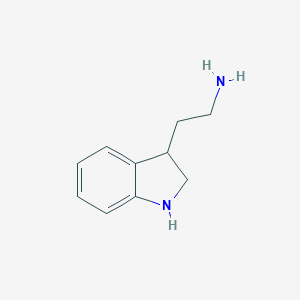

2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLUYABUJZUQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-(Allyl)-Glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B179824.png)

![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)